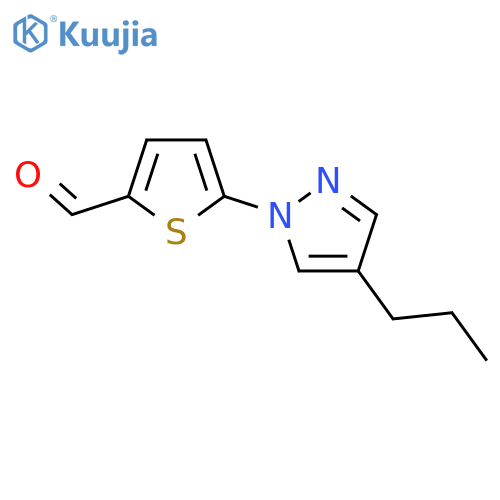Cas no 2003029-54-5 (5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde)

2003029-54-5 structure
商品名:5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- EN300-1292905
- 2003029-54-5
-
- インチ: 1S/C11H12N2OS/c1-2-3-9-6-12-13(7-9)11-5-4-10(8-14)15-11/h4-8H,2-3H2,1H3
- InChIKey: PQYNNGWULKXGTO-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC=C1N1C=C(C=N1)CCC
計算された属性
- せいみつぶんしりょう: 220.06703418g/mol
- どういたいしつりょう: 220.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 63.1Ų
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292905-50mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 50mg |
$647.0 | 2023-09-30 | ||
| Enamine | EN300-1292905-500mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 500mg |
$739.0 | 2023-09-30 | ||
| Enamine | EN300-1292905-1000mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 1000mg |
$770.0 | 2023-09-30 | ||
| Enamine | EN300-1292905-250mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 250mg |
$708.0 | 2023-09-30 | ||
| Enamine | EN300-1292905-5000mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 5000mg |
$2235.0 | 2023-09-30 | ||
| Enamine | EN300-1292905-10000mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 10000mg |
$3315.0 | 2023-09-30 | ||
| Enamine | EN300-1292905-1.0g |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1292905-100mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 100mg |
$678.0 | 2023-09-30 | ||
| Enamine | EN300-1292905-2500mg |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
2003029-54-5 | 2500mg |
$1509.0 | 2023-09-30 |
5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
2003029-54-5 (5-(4-propyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde) 関連製品
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
